![molecular formula C22H24N2O5 B6492188 3,4,5-trimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide CAS No. 898454-41-6](/img/structure/B6492188.png)
3,4,5-trimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is a useful research compound. Its molecular formula is C22H24N2O5 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4,5-trimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is 396.16852187 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4,5-trimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-trimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- 3,4,5-Trimethoxybenzoic acid, methyl ester has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives tethered with a 1,2,3-triazole moiety and screened them against human cell lines such as A549 (non-small cell lung cancer) and MCF-7 (breast cancer). These derivatives showed promising in vitro activity, making them interesting candidates for further study .
- The compound has been utilized in the hydromethylation sequence, which involves the addition of a methyl group to a substrate. For instance, it was applied to methoxy-protected (-)-D8-THC and cholesterol. This versatile reaction pathway has implications in synthetic chemistry and drug development .
- The trimethoxyphenyl (TMP) functional group found in this compound has been incorporated into several therapeutically relevant drugs. Notably, it appears in colchicine (an anti-gout agent that inhibits tubulin polymerization), podophyllotoxin (used for treating external genital warts), trimetrexate, and trimethoprim (both dihydrofolate reductase inhibitors). Additionally, TMP derivatives are potent microtubule-targeting agents, making them valuable in cancer research .
- Researchers have employed the protodeboronation of pinacol boronic esters, a reaction that involves the removal of a boron atom, in the formal total synthesis of natural products. While not directly related to the compound itself, this synthetic strategy highlights the versatility of boron-based chemistry in complex molecule synthesis .
- The unique structure of this compound, with its fused tricyclic ring system, provides an interesting scaffold for chemical biology investigations. Researchers may explore its interactions with biological targets, enzymatic pathways, or cellular processes to uncover novel insights .
- By understanding the pharmacophoric features of this compound, medicinal chemists can design analogs with improved properties. These analogs may serve as leads for drug discovery programs targeting specific diseases or molecular pathways .
Anticancer Activity
Hydromethylation Sequence
Microtubule Targeting Agents
Total Synthesis of Natural Products
Chemical Biology Studies
Pharmacophore Development
Mechanism of Action
Target of Action
The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
The compound interacts with its targets, leading to a variety of biochemical changes. For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions disrupt normal cellular processes, leading to the inhibition of cell growth and proliferation .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the mitotic spindle formation, leading to cell cycle arrest . The inhibition of Hsp90 disrupts protein folding, leading to proteasomal degradation of client proteins . The compound’s interaction with TrxR affects the cellular redox state, leading to oxidative stress . By inhibiting HLSD1, it alters gene expression patterns . The inhibition of ALK2 disrupts bone morphogenetic protein signaling, affecting cell differentiation . By inhibiting P-gp, it can overcome multidrug resistance .
Pharmacokinetics
The presence of the trimethoxyphenyl (tmp) group in its structure suggests that it may have good bioavailability . TMP is a pharmacophore present in many biologically active molecules and is known to enhance the activity of various drugs .
Result of Action
The compound’s action results in the inhibition of cell growth and proliferation . It triggers caspase activation, leading to programmed cell death or apoptosis . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These effects can lead to the death of cancer cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
3,4,5-trimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-12-16-11-15(8-13-6-5-7-24(19(13)16)22(12)26)23-21(25)14-9-17(27-2)20(29-4)18(10-14)28-3/h8-12H,5-7H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXYWILOUDAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.